3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Description
3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine-derived heterocyclic compound characterized by a thiazolidinone core substituted with a 2-bromophenyl group at the N3 position and a 3-pyridylmethylene moiety at the C5 position. Such derivatives are typically synthesized via Knoevenagel condensation of thiazolidinone precursors with aromatic aldehydes .
Properties
Molecular Formula |
C15H9BrN2OS2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
(5Z)-3-(2-bromophenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H9BrN2OS2/c16-11-5-1-2-6-12(11)18-14(19)13(21-15(18)20)8-10-4-3-7-17-9-10/h1-9H/b13-8- |
InChI Key |
VYNNIFMTEAJZLR-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S)Br |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 2-bromobenzaldehyde with 3-pyridinecarboxaldehyde and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
Key structural variations among thiazolidinone derivatives include substituents on the phenyl ring, the nature of the arylidene group, and modifications to the thiazolidinone core. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Structural and Crystallographic Insights
Crystallographic studies of analogs (e.g., ) reveal planar thiazolidinone cores with dihedral angles between arylidene and phenyl groups ranging from 5–15°, facilitating π-π stacking. Hydrogen-bonding patterns, particularly in pyridyl-containing derivatives, often involve N–H···S and C–H···O interactions, stabilizing crystal lattices . Software like SHELX and ORTEP-3 are critical for resolving these structures .
Biological Activity
3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative recognized for its potential biological activities. This compound features a thiazolidinone core, which has been associated with various pharmacological properties, including antimicrobial, antifungal, and anticancer effects. Its unique structure allows for significant interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is with a molecular weight of approximately 377.28 g/mol. The presence of the bromophenyl and pyridylmethylene groups enhances its chemical reactivity and biological interaction potential.
| Property | Value |
|---|---|
| Molecular Formula | C15H12BrN2OS |
| Molecular Weight | 377.28 g/mol |
| Structure | Thiazolidinone core |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally related to 3-(2-Bromophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one demonstrate effective inhibition against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this thiazolidinone have reported MIC values ranging from 0.5 µg/mL to 7.14 µg/mL against various pathogens .
Antifungal Activity
The compound also shows promising antifungal activity against Candida species. In vitro studies have indicated that thiazolidinones can inhibit biofilm formation in Candida albicans, which is critical for its pathogenicity.
- Biofilm Inhibition : Significant reductions in biofilm formation were observed at concentrations equivalent to their MICs .
Anticancer Properties
Thiazolidinones are being explored for their anticancer potential due to their ability to interfere with cancer cell proliferation pathways. Research has demonstrated that these compounds can inhibit specific signaling pathways involved in tumor growth.
- Mechanism of Action : The thiazolidinone scaffold may interact with enzymes and receptors critical for cancer cell survival, leading to reduced proliferation rates .
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiazolidinone derivatives in various biological assays:
- Study on Biofilm Formation : A recent study tested several thiazolidinones for their ability to inhibit biofilm formation by Pseudomonas aeruginosa. Compounds with specific substituents showed over 50% reduction in biofilm formation at concentrations equal to their MICs .
- Antibacterial Efficacy : Another investigation assessed the antibacterial activity of thiazolidinones against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
